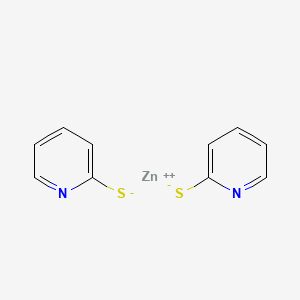

zinc;pyridine-2-thiolate

CAS No.: 13327-60-1

Cat. No.: VC17053152

Molecular Formula: C10H8N2S2Zn

Molecular Weight: 285.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13327-60-1 |

|---|---|

| Molecular Formula | C10H8N2S2Zn |

| Molecular Weight | 285.7 g/mol |

| IUPAC Name | zinc;pyridine-2-thiolate |

| Standard InChI | InChI=1S/2C5H5NS.Zn/c2*7-5-3-1-2-4-6-5;/h2*1-4H,(H,6,7);/q;;+2/p-2 |

| Standard InChI Key | PTRHHPOMKXGTAC-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=NC(=C1)[S-].C1=CC=NC(=C1)[S-].[Zn+2] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Zinc pyridine-2-thiolate adopts a dimeric structure in the solid state, as evidenced by X-ray crystallography of analogous complexes . The zinc atom coordinates with two pyridine-2-thiolate ligands via sulfur and nitrogen donors, forming a four-coordinate geometry. This configuration is stabilized by the rigid tetradentate ligand framework, which enforces a pseudotetrahedral arrangement around the metal center. The bond lengths and angles, derived from crystallographic data of related zinc-thiolate complexes, suggest significant delocalization of electron density across the ligand-metal interface, contributing to the compound’s stability .

Table 1: Key Molecular Properties of Zinc Pyridine-2-Thiolate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.694 g/mol | |

| CAS Number | 13327-60-1 | |

| Space Group (Solid) | Triclinic | |

| Coordination Geometry | Pseudotetrahedral |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of zinc pyridine-2-thiolate typically involves the reaction of zinc salts with pyridine-2-thiol ligands. A notable method, adapted from patent literature, involves the displacement of halides from 2-halopyridine derivatives using sodium hydrosulfide (), followed by metathesis with zinc salts . For example, treating 2-chloropyridine with in anhydrous methanol yields the sodium thiolate intermediate, which subsequently reacts with to precipitate zinc pyridine-2-thiolate . This route avoids aqueous conditions, minimizing hydrolysis and improving yield .

Alkylation and Ligand Exchange

Zinc pyridine-2-thiolate undergoes alkylation with iodomethane () in mixed solvents (e.g., ), producing methylated thioether derivatives . The reaction proceeds via nucleophilic substitution at the sulfur center, followed by dissociation of the thioether ligand and coordination of iodide to zinc. This reactivity mirrors processes observed in zinc-dependent methyltransferases, highlighting the compound’s relevance as a biomimetic model .

Physicochemical Properties

Solubility and Stability

Zinc pyridine-2-thiolate exhibits limited solubility in polar aprotic solvents such as acetonitrile but dissolves readily in pyridine, forming stable complexes . Its insolubility in water (<0.1 g/100 mL at 21°C) necessitates non-aqueous synthetic conditions . Thermal analysis of analogous complexes reveals decomposition temperatures exceeding 240°C, indicative of robust thermal stability .

Spectroscopic Characterization

The NMR spectrum of zinc pyridine-2-thiolate in deuterated pyridine displays resonances at δ 7.2–8.5 ppm, corresponding to aromatic protons on the pyridine rings . The NMR spectrum of its cadmium analogue shows a single resonance at 88 ppm, reflecting a hard donor environment inconsistent with sulfur binding—a finding corroborated by crystallographic data .

Applications and Functional Relevance

Bioinorganic Modeling

Zinc pyridine-2-thiolate serves as a structural and functional mimic of zinc enzymes, particularly methyltransferases. Studies demonstrate that alkylation of the thiolate ligand parallels enzymatic methyl group transfer, offering insights into metalloprotein mechanisms . The compound’s ability to stabilize high-energy intermediates during catalysis underscores its utility in mechanistic studies .

Materials Science

While zinc pyrithione (an oxidized derivative) dominates commercial applications as an antifungal agent, the unoxidized thiolate form shows promise in coordination polymers and supramolecular assemblies . Its rigid ligand framework and redox-active sulfur centers enable the construction of metal-organic frameworks (MOFs) with tunable electronic properties .

Recent Advances and Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume